molecular formula C8H9ClN2OS B12984133 6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride

6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride

Cat. No.: B12984133
M. Wt: 216.69 g/mol
InChI Key: AZRSYJQLWLFMBI-UHFFFAOYSA-N
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Description

6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride typically involves a copper-catalyzed cascade method. This method starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (thioacetic acid) through an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the copper-catalyzed cascade synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

6-amino-4H-1,4-benzothiazin-3-one;hydrochloride

InChI

InChI=1S/C8H8N2OS.ClH/c9-5-1-2-7-6(3-5)10-8(11)4-12-7;/h1-3H,4,9H2,(H,10,11);1H

InChI Key

AZRSYJQLWLFMBI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)N.Cl

Origin of Product

United States

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